N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide was synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell line, indicating selective cytotoxicity (Evren et al., 2019).
Antioxidant and Antimicrobial Properties
- Novel Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives were synthesized and tested for antioxidant, antimicrobial, and toxic properties. These compounds showed promise in in vitro tests against various bacterial strains (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anti-Inflammatory Activity
- A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in certain derivatives (Sunder & Maleraju, 2013).
Antiviral Activities
- 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones demonstrated selective inhibition of leukemia cell lines and showed high activity against Tacaribe TRVL 11 573 virus strain, indicating potential antiviral applications (Havrylyuk et al., 2013).
Structural Analysis
- Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides were described, providing insights into their molecular configuration (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Design and Evaluation for Therapeutic Use
- Novel 2-chloro-N-(aryl substituted) acetamide derivatives of 1,3,4-oxadiazole-2-thiol were synthesized and showed promising anticancer activity against various human leukemic cell lines (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-18-8-3-2-6(4-7(8)13)14-10(16)5-9-11(17)15-12(19)20-9/h2-4,9H,5H2,1H3,(H,14,16)(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXCXHBUNLEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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